molecular formula C10H11NO2 B8492639 N-formyl-2-(o-methylphenyl)acetamide

N-formyl-2-(o-methylphenyl)acetamide

Cat. No.: B8492639
M. Wt: 177.20 g/mol
InChI Key: CACFSOCCIIXAGD-UHFFFAOYSA-N
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Description

N-Formyl-2-(o-methylphenyl)acetamide is an acetamide derivative characterized by a formyl group attached to the nitrogen atom and an o-methylphenyl substituent on the α-carbon of the acetamide backbone. This compound was synthesized via condensation reactions under specific conditions, including the use of non-dried solvents and silica gel, leading to the formation of inseparable equilibrium mixtures with its 2,5-dihydro isomer (38-II) in a ratio of 89:11 . Its structure was confirmed through NMR spectroscopy, highlighting distinct chemical shifts for the formyl group and the methyl substituent on the phenyl ring.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

N-formyl-2-(2-methylphenyl)acetamide

InChI

InChI=1S/C10H11NO2/c1-8-4-2-3-5-9(8)6-10(13)11-7-12/h2-5,7H,6H2,1H3,(H,11,12,13)

InChI Key

CACFSOCCIIXAGD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CC(=O)NC=O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs of N-formyl-2-(o-methylphenyl)acetamide, emphasizing substituent variations and their implications:

Compound Name Substituents/Functional Groups Key Properties/Activities Reference
This compound Formyl, o-methylphenyl mp 137–141°C; isomer equilibrium (89:11)
CNS-11g 2,6-Dimethylphenyl, phthalazinyl Alpha-synuclein aggregation inhibition
N-(2-Methylphenyl)-thiazolidin acetamide Thiazolidin ring, sulfonyl, phenylimino Potential heterocyclic reactivity
N-(4-methoxyphenyl)-quinazoline sulfonyl acetamide Quinazoline sulfonyl, methoxyphenyl Anti-cancer (HCT-1, MCF-7 cell lines)
N-allyl-2-(2-methylphenyl)acetamide Allyl, o-methylphenyl Altered solubility/reactivity
Key Observations:
  • Substituent Impact on Bioactivity :
    • The quinazoline sulfonyl group in anti-cancer acetamides (e.g., compound 38) enhances activity against HCT-1 and MCF-7 cell lines, likely due to improved target binding .
    • CNS-11g ’s 2,6-dimethylphenyl and phthalazinyl groups contribute to central nervous system penetration, critical for neurodegenerative disease applications .
  • The o-methylphenyl group introduces steric hindrance, which may reduce rotational freedom but enhance lipophilicity, affecting membrane permeability .

Physicochemical Properties

  • Melting Point : The target compound melts at 137–141°C, comparable to N-(4-fluorophenyl)-2-hydroxy-N-(1-methylethyl)acetamide (predicted bp 323.8°C), suggesting moderate thermal stability .
  • Isomerization : The equilibrium between 38-I and 38-II (89:11) underscores structural flexibility, unlike rigid analogs such as N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide, which exhibits stable intermolecular hydrogen bonding .

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